3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide
Description
This compound is a heterocyclic propanamide derivative featuring a fused imidazo[1,2-c]quinazolin core, substituted with a carbamoylmethyl sulfanyl group at position 5 and a propanamide side chain linked to a 4-fluorobenzyl group. The imidazoquinazolinone scaffold is known for its bioactivity in kinase inhibition and enzyme modulation, while the sulfanyl and carbamoyl groups enhance solubility and target binding via hydrogen bonding and hydrophobic interactions . The 4-fluorophenyl moiety likely contributes to metabolic stability and lipophilicity, optimizing pharmacokinetic properties .
Properties
IUPAC Name |
3-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S/c23-14-7-5-13(6-8-14)11-25-19(30)10-9-17-21(31)28-20(26-17)15-3-1-2-4-16(15)27-22(28)32-12-18(24)29/h1-8,17H,9-12H2,(H2,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPMCUMVOXJORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)N)CCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acyl chlorides, and thiols under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the imidazoquinazoline core.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the carbamoylmethylsulfanyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several analogs (Table 1):
Key Observations :
- The carbamoylmethyl sulfanyl group contrasts with simpler alkyl/aryl sulfanyl groups in analogs (e.g., 8d, 8i), which may influence solubility and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solubility : The carbamoyl and sulfanyl groups in the target compound likely improve aqueous solubility compared to purely aromatic analogs like 8d or 8i, which rely on hydrophobic oxadiazole/indole moieties .
- Lipophilicity: The 4-fluorophenyl group balances lipophilicity (logP ~2.8, estimated) against more polar derivatives (e.g., 8g with a 4-aminophenyl group, logP ~1.9) .
- Metabolic Stability: Fluorination at the benzyl position reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 8k with a 4-ethoxyphenyl group) .
Limitations and Drawbacks
- The complexity of the imidazoquinazolinone core may hinder large-scale synthesis compared to simpler oxadiazole/thiazole analogs .
- Limited solubility data for the target compound contrast with well-characterized analogs like 8g (solubility >10 mg/mL in DMSO) .
- Unverified bioactivity : Unlike 8i or 8d, the target compound lacks explicit enzymatic or cellular activity data, necessitating further validation .
Biological Activity
The compound 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide is a member of the imidazoquinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H20FN5O3S
- Molecular Weight : 445.49 g/mol
- CAS Number : 1028019-52-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to exhibit inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism.
Enzyme Inhibition
Research indicates that compounds within the imidazoquinazoline class can inhibit α-glucosidase , an enzyme critical for carbohydrate digestion. Inhibiting this enzyme can help manage blood glucose levels in diabetic patients.
- Inhibition Potency :
Antimicrobial Activity
Imidazoquinazoline derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance antimicrobial efficacy .
Case Studies
- Case Study on Enzyme Inhibition :
- Antimicrobial Evaluation :
Data Tables
| Compound Name | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 12.44 | α-glucosidase Inhibitor |
| Compound B | Structure B | 14.32 | α-glucosidase Inhibitor |
| Compound C | Structure C | 750 | Standard Control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
